![molecular formula C11H16N2O4S B3275644 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid CAS No. 627910-28-5](/img/structure/B3275644.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid, also known as Boc-L-thiazolidine-2-carboxylic acid, is a compound used in scientific research for its diverse biochemical and physiological effects. It is a derivative of thiazolidine-2-carboxylic acid and is commonly used as a building block for the synthesis of peptides and other complex organic molecules.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid is not fully understood, but it is thought to act as a chiral auxiliary by controlling the stereochemistry of reactions. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Additionally, its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. However, one limitation of using (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid is its relatively high cost compared to other building blocks.
Future Directions
There are several potential future directions for the use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid in scientific research. One area of interest is its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid and to explore its potential as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for the development of new synthetic methods for the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid and related compounds.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid is commonly used in scientific research for its ability to act as a chiral auxiliary in asymmetric synthesis. It is also used as a building block for the synthesis of peptides and other complex organic molecules. Additionally, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acidlidine-2-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-7(9(14)15)6-8-12-4-5-18-8/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHEPQMWWPCNK-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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